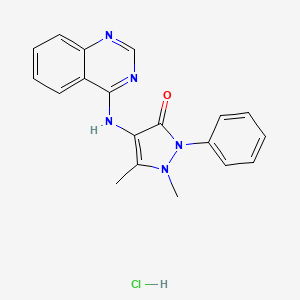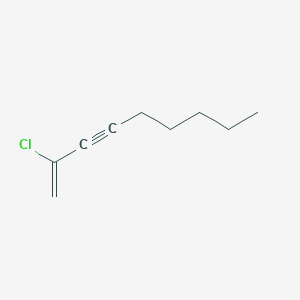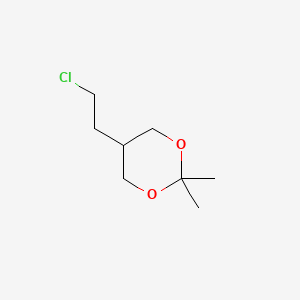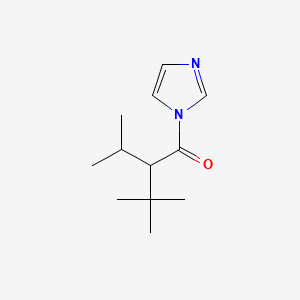
2(1H)-Quinolinone, 4-azido-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinolinone, 4-azido-3-phenyl- is a compound that belongs to the class of quinolinones, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an azido group (-N₃) at the 4-position and a phenyl group (-C₆H₅) at the 3-position of the quinolinone ring. Quinolinones are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 4-azido-3-phenyl- typically involves the introduction of the azido group into the quinolinone structure. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-chloro-3-phenylquinolinone, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via the displacement of the chlorine atom by the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Quinolinone, 4-azido-3-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, forming different derivatives.
Cyclization Reactions: The compound can undergo cyclization to form fused nitrogen heterocycles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used in cyclization reactions to form fused nitrogen heterocycles.
Hydrogen Gas (H₂) and Palladium on Carbon (Pd/C): Used in reduction reactions to convert the azido group to an amine group.
Major Products Formed
Indoles and Azepines: Formed through cyclization reactions.
Amines: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
2(1H)-Quinolinone, 4-azido-3-phenyl- has several applications in scientific research:
Medicinal Chemistry: Used as a precursor for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: Used in the study of enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 2(1H)-Quinolinone, 4-azido-3-phenyl- involves its interaction with biological targets, such as enzymes and receptors. The azido group can form reactive intermediates, such as nitrenium ions, which can covalently modify nucleophilic sites on proteins and DNA. This modification can lead to the inhibition of enzyme activity or the disruption of DNA function, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Azido-3-phenylquinoline: Similar structure but lacks the carbonyl group at the 2-position.
4-Azido-3-phenylpyridazine: Contains a pyridazine ring instead of a quinolinone ring.
Uniqueness
2(1H)-Quinolinone, 4-azido-3-phenyl- is unique due to the presence of both the azido and phenyl groups on the quinolinone scaffold. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
| 108832-08-2 | |
Fórmula molecular |
C15H10N4O |
Peso molecular |
262.27 g/mol |
Nombre IUPAC |
4-azido-3-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H10N4O/c16-19-18-14-11-8-4-5-9-12(11)17-15(20)13(14)10-6-2-1-3-7-10/h1-9H,(H,17,20) |
Clave InChI |
WPMKBEHWGBVZPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3NC2=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Acetyl-9-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14311762.png)


![Phenyl 4-[(diethoxyphosphoryl)methyl]benzoate](/img/structure/B14311783.png)


![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane](/img/structure/B14311789.png)
![3-[(6-Chloropyridin-2-yl)oxy]aniline](/img/structure/B14311790.png)

![1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene](/img/structure/B14311847.png)
